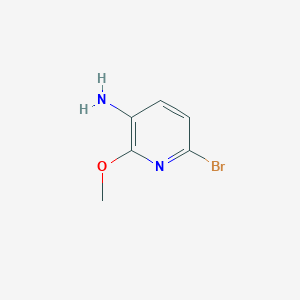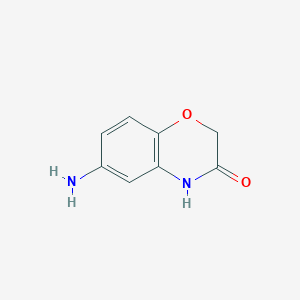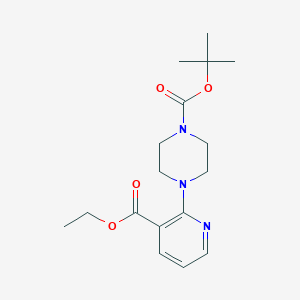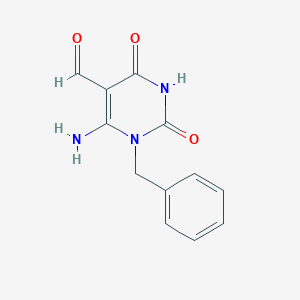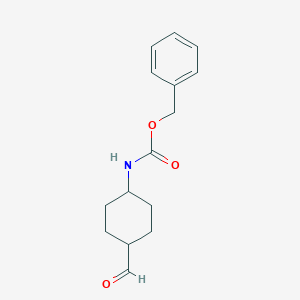
Benzyl 4-formylcyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-formylcyclohexylcarbamate is a chemical compound with potential implications in various fields of research and industry. It has an empirical formula of C15H19NO3 and a molecular weight of 261.32 .
Molecular Structure Analysis
The molecular structure of Benzyl 4-formylcyclohexylcarbamate can be represented by the SMILES stringO=C(OCC1=CC=CC=C1)NC@HCC[C@H]2C([H])=O . The InChI representation is 1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18)/t12-,14+ . Physical And Chemical Properties Analysis
Benzyl 4-formylcyclohexylcarbamate is a solid . More detailed physical and chemical properties are not available in the retrieved information.Aplicaciones Científicas De Investigación
Proteomics Research
As indicated by suppliers like Sigma-Aldrich and Santa Cruz Biotechnology, this compound is used in proteomics research . It can be involved in the study of protein interactions and functions, possibly as a derivatization agent that modifies proteins or peptides to facilitate their analysis by mass spectrometry or other analytical techniques.
Safety and Hazards
Benzyl 4-formylcyclohexylcarbamate is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information includes the following precautionary statements: P301 (If swallowed), P312 (Call a poison center or doctor if you feel unwell), and P330 (Rinse mouth) . It should be stored in a well-ventilated place and kept in a tightly closed container .
Propiedades
IUPAC Name |
benzyl N-(4-formylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIRQISQWQDGSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619359 |
Source


|
| Record name | Benzyl (4-formylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-formylcyclohexylcarbamate | |
CAS RN |
170737-41-4 |
Source


|
| Record name | Benzyl (4-formylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

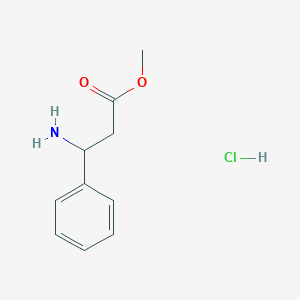

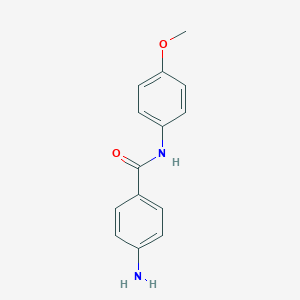


![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)



